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4-[3-(4-
Compound Name:
Aminophenoxy)propoxylaniline

Cat. No.: B1268366

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the
organic compound 4-[3-(4-Aminophenoxy)propoxy]aniline (CAS No. 52980-20-8). Due to a
lack of extensive, publicly available experimental data on this specific molecule, this document
synthesizes calculated data, qualitative information derived from structurally similar aromatic
amines, and established principles of organic chemistry. It is intended to serve as a
foundational resource for researchers, enabling informed solvent selection for synthesis,
purification, and formulation development. Furthermore, this guide furnishes a detailed
experimental protocol for the precise determination of solubility, empowering researchers to
generate accurate data for their specific applications.

Introduction

4-[3-(4-Aminophenoxy)propoxy]aniline is a diamine compound featuring two aniline moieties
linked by a flexible propoxy chain. The presence of aromatic rings, ether linkages, and primary
amine groups imparts a unique combination of structural rigidity and flexibility, influencing its
physicochemical properties, including solubility. A thorough understanding of its solubility in
various organic solvents is paramount for its application in fields such as polymer chemistry,
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materials science, and pharmaceutical development, where it may serve as a monomer or a
key intermediate. This guide addresses the current knowledge gap by providing a consolidated
reference on the solubility of this compound.

Physicochemical Properties

A brief overview of the key physicochemical properties of 4-[3-(4-
Aminophenoxy)propoxy]aniline is presented below.

Property Value Source

CAS Number 52980-20-8 ChemShuttle[1]

Molecular Formula C15H1sN202 ChemShuttle[1]

Molecular Weight 258.32 g/mol ChemShuttle[1]

Appearance Solid (predicted) General chemical knowledge
Melting Point Not available

Boiling Point Not available

Solubility Data

Precise, experimentally determined quantitative solubility data for 4-[3-(4-
Aminophenoxy)propoxy]aniline in a range of organic solvents is not readily available in the
public domain. The following table summarizes the available calculated data and qualitative
predictions based on the principles of "like dissolves like" and the known solubility of analogous
aromatic amines.
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Quantitative Qualitative Temperature
Solvent Solvent Type . o
Solubility Solubility (°C)
Very slightly
Water Polar Protic soluble (0.16 g/L)  Poorly Soluble 25
(Calculated)
Dimethyl )
) ) Data not Predicted to be -
Sulfoxide Polar Aprotic ) Not Specified
available Soluble
(DMSO)
N,N-
) ) ) Data not Predicted to be -
Dimethylformami  Polar Aprotic ) Not Specified
available Soluble
de (DMF)
) Data not Predicted to be -
Acetone Polar Aprotic ] Not Specified
available Soluble
) Data not Predicted to be N
Ethanol Polar Protic ) Not Specified
available Soluble
) Data not Predicted to be -
Methanol Polar Protic ) Not Specified
available Soluble
) Predicted to be
Dichloromethane Data not ] N
Nonpolar ) Sparingly Not Specified
(DCM) available
Soluble
Predicted to be
Data not ] -
Toluene Nonpolar ] Sparingly to Not Specified
available
Insoluble
Data not Predicted to be -
Hexane Nonpolar _ Not Specified
available Insoluble

Note on Predictions: The predictions for organic solvents are based on the molecular structure
of 4-[3-(4-Aminophenoxy)propoxy]aniline, which contains both polar (amine, ether) and
nonpolar (aromatic rings, alkyl chain) functionalities. Aromatic amines are generally more
soluble in organic solvents than in water.[2] The presence of two primary amine groups
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suggests the potential for hydrogen bonding, which would enhance solubility in polar protic and
aprotic solvents.[3]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocol, based on the
widely accepted shake-flask method, is recommended.

4.1. Materials and Equipment

e 4-[3-(4-Aminophenoxy)propoxy]aniline (solid)
o Selected organic solvents (analytical grade)

e Analytical balance (£ 0.1 mg)

¢ Vials with screw caps

o Constant temperature shaker bath or incubator
o Centrifuge

e Volumetric flasks and pipettes

¢ High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-
Vis) or a UV-Vis spectrophotometer

e Syringe filters (e.g., 0.22 um PTFE)
4.2. Procedure
e Preparation of Calibration Curve:

o Prepare a stock solution of 4-[3-(4-Aminophenoxy)propoxy]Janiline in the chosen
solvent of a known concentration.

o Perform serial dilutions of the stock solution to create a series of standard solutions of
known concentrations.
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o Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to
generate a calibration curve of instrument response versus concentration.

o Equilibration:

o Add an excess amount of solid 4-[3-(4-Aminophenoxy)propoxy]aniline to a vial
containing a known volume of the selected organic solvent. An excess of solid is crucial to
ensure that a saturated solution is formed.

o Tightly seal the vials and place them in a constant temperature shaker bath.

o Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium
between the dissolved and undissolved solute is reached.

e Phase Separation:

o After the equilibration period, remove the vials from the shaker and allow them to stand
undisturbed at the same constant temperature for at least 24 hours to allow the excess
solid to sediment.

o Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

e Sample Analysis:

o

Carefully withdraw an aliquot of the clear supernatant using a pipette.

o Filter the aliquot through a syringe filter to remove any remaining microscopic solid
particles.

o Dilute the filtered supernatant with the same solvent to a concentration that falls within the
range of the previously established calibration curve.

o Analyze the diluted sample using the same analytical method used for the calibration
standards to determine the concentration of 4-[3-(4-Aminophenoxy)propoxy]aniline in
the saturated solution.

e Calculation:
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o Calculate the solubility of the compound in the chosen solvent (e.g., in g/L or mol/L) by
multiplying the determined concentration by the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility
using the shake-flask method.

Click to download full resolution via product page

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for 4-[3-(4-Aminophenoxy)propoxyJaniline in
organic solvents remains to be experimentally determined and published, this guide provides a
valuable starting point for researchers. Based on its chemical structure, it is predicted to be
more soluble in polar organic solvents such as DMSO, DMF, and alcohols than in water or
nonpolar solvents. For precise and application-specific data, it is imperative that researchers
perform their own solubility determinations. The detailed experimental protocol provided herein
offers a robust methodology for achieving this, thereby facilitating the effective use of 4-[3-(4-
Aminophenoxy)propoxy]laniline in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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